molecular formula C7H8O2 B8666720 1-Furan-3-yl-cyclopropanol

1-Furan-3-yl-cyclopropanol

Cat. No.: B8666720
M. Wt: 124.14 g/mol
InChI Key: XJTKEHLYWMCNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Furan-3-yl-cyclopropanol is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

1-(furan-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C7H8O2/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2

InChI Key

XJTKEHLYWMCNAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=COC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.50 g (17.84 mmol) ethyl furan-3-carboxylate and 0.53 ml (1.82 mmol) titanium tetra-isopropyloxide are placed in 56 ml diethyl ether, 12.61 ml (37.82 mmol) ethylmagnesum bromide (Grignard reagent in tetrahydrofuran) in 28 ml diethyl ether are added dropwise within 1 hour, while the temperature should not rise above 20° C. The reaction mixture is stirred for 1.5 hours, then hydrolysed with 180 ml 10% sulphuric acid. The aqueous phase is extracted with diethyl ether, the combined organic phases are dried and evaporated to dryness. The residue is purified by chromatography. Yield: 1.05 g (47% of theoretical)
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-isopropyloxide
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Quantity
56 mL
Type
reactant
Reaction Step Five

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